molecular formula C18H20ClNO B14409078 3-Chloro-4-(4-cyclohexylphenoxy)aniline CAS No. 84859-95-0

3-Chloro-4-(4-cyclohexylphenoxy)aniline

Cat. No.: B14409078
CAS No.: 84859-95-0
M. Wt: 301.8 g/mol
InChI Key: GDTBWLYZYXTXJW-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-cyclohexylphenoxy)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the third position and a cyclohexylphenoxy group at the fourth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-cyclohexylphenoxy)aniline typically involves the following steps:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene.

    Reduction of Nitrobenzene: The nitro group is then reduced to form aniline.

    Chlorination: The aniline is chlorinated to introduce the chloro group at the third position.

    Etherification: The final step involves the etherification of the chlorinated aniline with 4-cyclohexylphenol to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-cyclohexylphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines are used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(4-cyclohexylphenoxy)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-cyclohexylphenoxy)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(4-chlorophenoxy)aniline
  • 3-Chloro-4-(4-fluorophenoxy)aniline
  • 3-Chloro-4-(4-methylphenoxy)aniline

Uniqueness

3-Chloro-4-(4-cyclohexylphenoxy)aniline is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness may result in different biological activities and industrial applications.

Properties

CAS No.

84859-95-0

Molecular Formula

C18H20ClNO

Molecular Weight

301.8 g/mol

IUPAC Name

3-chloro-4-(4-cyclohexylphenoxy)aniline

InChI

InChI=1S/C18H20ClNO/c19-17-12-15(20)8-11-18(17)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h6-13H,1-5,20H2

InChI Key

GDTBWLYZYXTXJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl

Origin of Product

United States

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